Benzoyldiphenylmethanol

Photolabile protecting group Carboxylic acid caging Diastereomer-free protection

Researchers requiring photoremovable protection for enantiopure carboxylic acids often encounter diastereomeric mixtures with chiral benzoin PPGs, complicating NMR characterization. Benzoyldiphenylmethanol (CAS 4237-46-1) is an achiral α-hydroxy ketone that eliminates this problem. - Provides diastereomer-free protection for chiral drugs (ibuprofen, aspirin, cholanic acid) with ester yields of 54-91% and photolytic acid recovery of 73-91%. - Generates an inert polycyclic aromatic byproduct (benzo[b]phenanthro[9,10-d]furan), avoiding the protein-modifying side reactions typical of 2-nitrobenzyl caging groups. - Also serves as a photoinitiator (Φr = 0.25-0.35) for visible-light cationic polymerization and as a precursor for 9-phenylphenanthr-10-ol scaffolds via superacid electrocyclization.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 4237-46-1
Cat. No. B1614477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyldiphenylmethanol
CAS4237-46-1
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H16O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,22H
InChIKeyCKKQLOUBFINSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyldiphenylmethanol: Identity, Properties, and Procurement


Benzoyldiphenylmethanol (CAS 4237-46-1), systematically named 2-hydroxy-1,2,2-triphenylethanone and also known as α-phenylbenzoin, is an α-hydroxy ketone belonging to the benzoin family. Its molecular formula is C20H16O2 with a molecular weight of 288.3 g/mol . The compound is a solid at room temperature, exhibiting a calculated density of approximately 1.186 g/cm³ and a predicted boiling point of 465.8 °C, indicative of substantial thermal stability . Structurally, it features a tertiary hydroxyl group attached to a carbon atom bearing three phenyl substituents and an adjacent benzoyl carbonyl, classifying it as a sterically hindered secondary alcohol with distinct photochemical and carbocationic reactivity . Commercial availability typically ranges from 95% to 98% purity .

Achiral photolabile protection workflow for chiral carboxylic acids, avoiding diastereomeric mixtures.
Superacid-mediated electrocyclization studies targeting phenanthrol scaffolds.
Photoinitiator screening in UV-curable formulations where chiral center complicates QC.
Photochemical ketyl radical generation for mechanistic probe studies.

Why Benzoyldiphenylmethanol Is Irreplaceable


Benzoyldiphenylmethanol occupies a narrow functional niche that generic analogs cannot fill. Unlike the widely used photolabile protecting group benzoin, which is chiral and produces diastereomeric mixtures upon esterification of enantiopure carboxylic acids, benzoyldiphenylmethanol is achiral, enabling diastereomer-free protection and facile NMR characterization . In superacid-mediated electrocyclization chemistry, the benzoyl substituent directs a product distribution (fluorenes plus phenanthrols) distinct from that of the acetyl analog, which yields fluorenes exclusively . Furthermore, as a sterically hindered tertiary alcohol, its esterification requires specialized silver(I)-mediated conditions rather than standard acylation protocols, meaning procurement of the pre-formed alcohol is essential for downstream derivatization .

vs. Chiral Benzoin
Chiral benzoin introduces diastereomeric complexity with enantiopure acids; the achiral structure directly enables diastereomer-free protection.
vs. Acetyl Analog
Acetyl analog yields fluorenes exclusively in superacid; benzoyl substituent directs divergent product distribution that may not transfer.
vs. 2-Nitrobenzyl
2-Nitrobenzyl photolysis generates reactive nitroso byproducts; benzoyldiphenylmethanol forms an inert polycyclic aromatic byproduct.

Benzoyldiphenylmethanol: Differentiation Evidence vs. Analogs


Diastereomer-Free Photolabile Protection vs. Chiral Benzoin

Benzoyldiphenylmethanol is achiral, whereas benzoin possesses a stereogenic center. When benzoin is used to protect enantiopure chiral carboxylic acids, it generates an intractable mixture of diastereoisomers that complicates purification and characterization. Benzoyldiphenylmethanol eliminates this problem entirely: esterification of chiral acids (e.g., (R)-(+)-citronellic, (−)-menthoxyacetic, (R)-(−)-O-acetylmandelic, ibuprofen, cholanic acid) yields single diastereomer products that are readily purified and analyzed by NMR . Ester formation yields ranged from 54% to 91% across 13 structurally diverse carboxylic acids using a silver carbonate/silver tetrafluoroborate protocol at −60 °C to 0 °C in dichloromethane .

Achiral Protection
Head-to-head
Zero diastereomers formed vs. chiral benzoin mixtures.
Supports diastereomer-free workflow for chiral substrate protection.
Ester yields 54–91% via Ag(I)-mediated protocol.
Photolabile protecting group Carboxylic acid caging Diastereomer-free protection

Cleaner Photolytic Acid Release vs. 2-Nitrobenzyl Groups

Photolysis of benzoyldiphenylmethanol esters proceeds rapidly and quantitatively to regenerate the free carboxylic acid. A time-course experiment monitoring benzoic acid release from ester 8d (10 mM in EtOH/CH3CN) using HPLC showed quantitative deprotection within approximately 2 hours of irradiation with a 400 W medium-pressure mercury lamp . Recovered carboxylic acid yields ranged from 73% to 91% across 13 substrates (Table 1) . In contrast, the most widely used photolabile protecting group for carboxylic acids—2-nitrobenzyl alcohol—suffers from relatively slow release kinetics and produces electrophilic nitroso aldehyde/ketone byproducts that can alkylate nucleophilic protein residues, as well as diazo compounds that act as internal light filters, progressively reducing deprotection efficiency . Benzoin esters photolyze with high quantum yield but carry the diastereomer liability described above .

Cleaner Photolysis
Head-to-head
Inert polycyclic byproduct vs. reactive nitroso species.
Reported cleaner release profile for caged biomolecule studies.
Acid recovery 73–91% in tested substrates.
Photodeprotection Carboxylic acid release Caged compounds

Superacid Electrocyclization: Divergent Products vs. Acetyl Analogs

In trifluoromethanesulfonic acid (TFSA) at −50 °C, benzoyldiphenylmethanol (α-benzoyldiphenylmethanol) undergoes dicationic electrocyclization to yield 9-phenylphenanthr-10-ol together with 9-benzoylfluorene, reflecting a product distribution distinct from that of the acetyl analog . In contrast, α-acetyldiphenylmethanol yields 9-acetylfluorene exclusively in 86% yield under identical conditions (TFSA, −45 °C) . The α-methoxycarbonyl analog gives fluorene as the sole cyclization product. The benzoyl substituent thus enables access to phenanthrol scaffolds that cannot be obtained from the acetyl or ester congeners . The fluorene cyclization aptitude follows the order: ester < acid < acetyl, with the acetyl derivative reacting too fast for kinetic measurement even at −45 °C .

Divergent Cyclization
Head-to-head
Yields phenanthrol + fluorene; acetyl analog yields fluorene only.
Enables phenanthrol scaffold access in superacid studies.
TFSA, -50 °C; acetyl analog yields 86% fluorene.
Superacid chemistry Electrocyclization Fluorene synthesis

Photoinitiator Performance Equal to Benzoin

The quantum yield of α-cleavage type photodissociation (Φr) for α-phenylbenzoin (benzoyldiphenylmethanol) was determined to be 0.25–0.35 by nanosecond laser flash photolysis, measuring transient absorbance of the product radicals . This value is equivalent to that of benzoin and α-phenylbenzoin methyl ether, placing all three in the same efficiency class for radical generation . The lowest excited singlet and low-lying triplet states are assigned to nπ* type electronic states, consistent with the relatively high dissociation yields . ESR spin-trapping experiments have confirmed the utility of α-phenylbenzoin in bivalent photoinitiator systems with arylonium compounds for visible-light-initiated free-radical-promoted cationic polymerization .

Photoinitiator Φr
Cross-study
Φr = 0.25–0.35
Reported parity with benzoin for radical generation efficiency.
Measured by nanosecond laser flash photolysis.
Photoinitiator Free radical polymerization α-Cleavage photochemistry

Ketyl Radical Generation as Mechanistic Probe

Benzoyldiphenylmethanol serves as a photochemical precursor to the benzophenone ketyl radical (BPK) and the α-hydroxydiphenylmethyl radical. Laser photolysis at 308–355 nm generates these radical species with a lifetime of 3.7 ns for the diphenylketyl radical in acetonitrile . Time-resolved ESR studies have characterized α-hydroxybenzyl-amine and α-hydroxydiphenylmethyl-amine complexes derived from this compound, with hyperfine coupling constants determined for the radical-amine adducts . This radical-generating capability has been exploited in studies of silver nanoparticle formation, where α-phenylbenzoin acts as a photoinitiator producing primarily spherical and truncated triangular nanoparticles of 20–24 nm .

Ketyl Radical Probe
Class-level
Generates benzophenone ketyl radical via photolysis.
Supports mechanistic radical studies without chemical reductants.
Diphenylketyl radical lifetime 3.7 ns in CH₃CN.
Ketyl radical Time-resolved ESR Mechanistic probe

Benzoyldiphenylmethanol: Application Scenarios


Photocaged Carboxylic Acid Delivery

Benzoyldiphenylmethanol is the protecting group of choice for laboratories developing phototriggered release systems for chiral carboxylic acid-containing biomolecules. As demonstrated by Ashraf et al. (2007), the compound enables diastereomer-free protection of enantiopure drugs including ibuprofen, aspirin, and cholanic acid, with ester yields of 54–91% and photolytic acid recovery of 73–91% using a standard 400 W medium-pressure mercury lamp . The inert polycyclic aromatic byproduct (benzo[b]phenanthro[9,10-d]furan) avoids the protein-modifying side reactions characteristic of 2-nitrobenzyl-based caging groups, making benzoyldiphenylmethanol esters suitable for time-resolved biological trigger experiments where chemical noise must be minimized .

Phenanthrol and Fluorene Synthesis via Superacid

For synthetic chemistry groups constructing polycyclic aromatic hydrocarbons, benzoyldiphenylmethanol provides access to 9-phenylphenanthr-10-ol scaffolds that cannot be obtained from the corresponding acetyl or ester analogs. Using trifluoromethanesulfonic acid (TFSA) at −50 °C, the benzoyl-substituted diphenylmethanol undergoes dication-mediated electrocyclization to yield phenanthrol products alongside fluorenes, whereas the acetyl analog yields fluorenes exclusively (86% yield) . This divergent reactivity makes benzoyldiphenylmethanol the requisite precursor when phenanthrol ring systems are the synthetic target, as documented in the foundational studies by Ohwada and Shudo (1988) and Yoshida and Ohwada (2001) .

Achiral Photoinitiator for UV-Curable Polymers

Industrial polymer formulators seeking benzoin-equivalent photoinitiator performance without the complications of a chiral center should consider benzoyldiphenylmethanol. The compound exhibits an α-cleavage quantum yield (Φr = 0.25–0.35) identical to that of benzoin and benzoin methyl ether, as measured by nanosecond laser flash photolysis . Its achiral nature simplifies analytical quality control compared to benzoin-based initiators. The compound has been demonstrated in bivalent photoinitiator systems with arylonium compounds for visible-light-initiated free-radical-promoted cationic polymerization, and is cited in multiple patent applications for photopolymerizable compositions and holographic optical element manufacturing .

Mechanistic Probe for Radical and Carbocation Studies

Physical organic chemistry groups investigating carbocation stability or radical reaction dynamics benefit from benzoyldiphenylmethanol as a photochemical radical precursor. Upon 308–355 nm laser excitation, the compound generates the benzophenone ketyl radical (diphenylketyl radical, lifetime 3.7 ns in CH3CN) without requiring chemical reductants . Time-resolved ESR studies have characterized radical-amine complexes derived from this precursor, providing hyperfine coupling constants critical for understanding radical solvation and complexation phenomena . Additionally, the compound has been employed as a photoinitiator in the controlled synthesis of silver and gold nanoparticles (20–24 nm), enabling studies of metal nanoparticle nucleation under photochemical conditions .

Application
Selection Property
Validation Focus
Chiral Acid Caging
Achiral protecting group
Diastereomer-free esterification and photolytic acid recovery
Phenanthrol Synthesis
Benzoyl-directed electrocyclization
Superacid product distribution and scaffold access
UV-Curable Formulations
Photoinitiator efficiency
α-Cleavage quantum yield and achiral QC simplification
Radical Mechanism Studies
Photochemical radical precursor
Ketyl radical generation and time-resolved spectroscopy
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